3,5-Diphenyl-1H-1,2,4-triazol-1-amine
Description
3,5-Diphenyl-1H-1,2,4-triazol-1-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with phenyl groups at the 3- and 5-positions and an amine group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry, materials science, and agrochemical research.
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,5-diphenyl-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C14H12N4/c15-18-14(12-9-5-2-6-10-12)16-13(17-18)11-7-3-1-4-8-11/h1-10H,15H2 |
InChI Key |
YSJGEOFZICPMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1H-1,2,4-triazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring. For example, the reaction of benzohydrazide with benzaldehyde under acidic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
3,5-Diphenyl-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1H-1,2,4-triazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, which is a target for certain anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share the 1,2,4-triazole scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
3,5-Dinitro-1H-1,2,4-triazol-1-amine (C₂H₂N₆O₄)
- Substituents: Nitro (-NO₂) groups at 3- and 5-positions.
- Key Differences :
N³-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine (C₁₀H₁₃N₅)
- Substituents : 3,4-Dimethylphenyl at N³ and amine at N⁵.
- Dual amine groups increase hydrogen-bonding capacity, favoring interactions with biological targets .
3,5-Diethyl-1H-1,2,4-triazol-1-amine (C₆H₁₂N₄)
- Substituents : Ethyl (-CH₂CH₃) groups at 3- and 5-positions.
- Key Differences: Ethyl groups are electron-donating, increasing electron density on the triazole ring. Lower molecular weight (140.186 g/mol) compared to the phenyl-substituted analog (MW 248.29 g/mol), improving solubility in non-polar solvents .
3,5-Diphenyl-1H-1,2,4-triazole (C₁₅H₁₁N₃)
Comparative Data Table
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